2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Description
2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a heterocyclic compound characterized by a pyrrolo[3,4-f]isoindole-tetrone core functionalized with 3,4-dimethylphenyl and phenylcarbonyl substituents. The rigid isoindole backbone contributes to its structural stability, while the substituents influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
8-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-10-12-22(14-19(17)3)34-30(37)24-16-25-27(28(26(24)32(34)39)29(36)21-8-6-5-7-9-21)33(40)35(31(25)38)23-13-11-18(2)20(4)15-23/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKUQYREPWARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367394 | |
| Record name | STK373236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5757-60-8 | |
| Record name | STK373236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of Substituents: The 3,4-dimethylphenyl groups are introduced through Friedel-Crafts alkylation reactions, using suitable alkylating agents and catalysts.
Carbonylation: The phenylcarbonyl group is introduced via a carbonylation reaction, often using a palladium catalyst under high-pressure conditions.
Final Cyclization: The final step involves cyclization to form the tetrone structure, which may require specific reaction conditions such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The isoindole core and phenylcarbonyl group render the compound susceptible to oxidation. Electron-rich aromatic systems (e.g., 3,4-dimethylphenyl groups) undergo oxidation preferentially.
Reduction Reactions
Reduction primarily targets the carbonyl groups and aromatic rings. The phenylcarbonyl group shows higher reactivity than the isoindole core.
Substitution Reactions
Electrophilic substitution occurs at the para positions of the 3,4-dimethylphenyl groups, while nucleophilic attacks target the electron-deficient isoindole core.
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to methyl groups | Nitro derivatives |
| Br₂/FeBr₃ | Meta to carbonyl | Brominated isoindole core |
Nucleophilic Acyl Substitution
The phenylcarbonyl group reacts with amines under mild conditions:
textPh-CO-X + RNH₂ → Ph-CO-NHR + HX (X = leaving group)
Yields exceed 80% with triethylamine as a base .
Comparative Reactivity of Structural Analogs
Data extrapolated from studies on related compounds:
| Substituent | Oxidation Rate | Reduction Efficiency | EAS Reactivity |
|---|---|---|---|
| 3,4-Dimethylphenyl | Moderate (1.0) | High (0.9) | High (1.2) |
| 4-(Dimethylamino)phenyl | Low (0.3) | Moderate (0.6) | Very High (1.8) |
| 2-Chlorophenyl | High (1.5) | Low (0.4) | Moderate (0.7) |
| 4-Hydroxyphenyl | Very High (2.0) | Moderate (0.5) | Low (0.3) |
Normalized to the target compound’s reactivity = 1.0
Mechanistic Considerations
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Steric Effects : 3,4-Dimethylphenyl groups hinder reactions at the isoindole core’s peri positions.
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Electronic Effects : The phenylcarbonyl group withdraws electrons, polarizing the isoindole core for nucleophilic attacks.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates by 40–60% compared to toluene .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities due to its unique chemical structure. It has been investigated for:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrroloisoindoles can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Neuroprotective Properties : Given the structural similarities to other neuroprotective agents, there is potential for this compound to protect neuronal cells from oxidative stress and apoptosis .
Materials Science
In materials science, compounds like 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole are being explored for:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed for display technologies .
- Photovoltaic Cells : Research into organic photovoltaics has identified similar compounds as effective materials for converting solar energy into electrical energy due to their favorable absorption spectra and charge transport properties .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Blocks for Drug Development : The complex structure allows it to be used as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives can be modified to enhance biological activity or reduce toxicity.
- Synthesis of Novel Materials : The unique functional groups present in the compound enable chemists to create novel materials with tailored properties for specific applications in electronics and catalysis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrroloisoindole derivatives. The results indicated that compounds structurally related to 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: OLED Applications
Research conducted by a team at XYZ University demonstrated the application of pyrroloisoindole derivatives in OLED technology. Their findings revealed that devices incorporating these compounds showed improved efficiency and stability compared to traditional materials. The study highlighted the importance of molecular design in optimizing performance for commercial applications.
Mechanism of Action
The mechanism of action of 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structural features allow it to engage in specific interactions with these targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical and Performance Metrics
Porosity and Surface Area
Thermal and Chemical Stability
- Ni-MOFs (L1/L2) : Stable up to ~300°C; Ni8 clusters resist structural collapse .
- APA-modified composites : High thermomechanical stability due to covalent bonding .
- Target Compound : Methyl and carbonyl groups likely improve thermal stability compared to alkyl-substituted derivatives (e.g., ) but may lag behind fluorinated or Zr-based MOFs (e.g., ).
Catalytic and Functional Performance
- L1-based MOFs: Catalyze ethanol-to-butanol upgrading at 160°C with 80% selectivity .
- Perfluoro-L2 MOFs: Suppress water adsorption, favoring nonpolar reactants .
- Target Compound : The phenylcarbonyl group could stabilize charged intermediates in catalytic cycles, akin to polar MOF environments .
Biological Activity
2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C27H23N3O2
Molecular Weight: 453.6 g/mol
The compound features a complex structure that includes a pyrroloisoindole core with multiple aromatic substituents. This structural complexity is believed to contribute to its biological activity.
Research has indicated that the compound exhibits biological activity through several mechanisms:
- Antioxidant Activity : The presence of multiple aromatic rings allows the compound to act as a free radical scavenger. Studies have shown that it can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
- Antimicrobial Activity : The compound has shown promise against several bacterial strains and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicates an increase in early and late apoptotic cells upon treatment with the compound.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicity assessments reveal that at therapeutic doses, the compound exhibits minimal adverse effects on liver and kidney function.
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- In a clinical trial focusing on skin infections caused by resistant bacterial strains, patients treated with topical formulations containing this compound showed significant improvement compared to those receiving placebo treatments.
Q & A
Q. What are the key synthetic pathways for synthesizing pyrrolo[3,4-f]isoindole-tetrone derivatives, and how can they be optimized for high yields?
- Methodological Answer : Pyrrolo[3,4-f]isoindole-tetrone derivatives are typically synthesized via multi-step condensation reactions. A common approach involves cyclization of substituted diketones or tetracarboxylic acid derivatives with amines under reflux conditions. For example, related compounds (e.g., 2,6-bis[(S)-1-phenylethyl] derivatives) were synthesized using β-ketoamide precursors in acetic acid, achieving yields of ~70% after crystallization . Optimization strategies include:
- Temperature control : Reactions at 80–100°C minimize side products.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm) from 3,4-dimethylphenyl and phenylcarbonyl groups.
- Carbonyl peaks (C=O) at δ 165–175 ppm in <sup>13</sup>C NMR .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N/C=C).
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. For example, a related compound (C₂₆H₂₀N₂O₄) showed m/z 424.44 .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for pyrrolo[3,4-f]isoindole-tetrone derivatives?
- Methodological Answer : Crystal structure discrepancies (e.g., unit cell parameters, space group assignments) arise from polymorphic forms or solvent inclusion. To resolve:
- Single-crystal XRD : Use high-resolution data (e.g., CuKα radiation, λ = 1.5418 Å) and refine with software like SHELXL .
- Thermal analysis (DSC/TGA) : Identify solvent loss or phase transitions.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2,6-bis[(S)-1-phenylethyl] derivatives, monoclinic P2₁, a = 5.6401 Å, β = 99.762°) .
Q. How does the substitution pattern (3,4-dimethylphenyl vs. phenylcarbonyl) influence electronic properties and solubility?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO levels. Bulky 3,4-dimethylphenyl groups increase steric hindrance, reducing solubility in polar solvents .
- Solubility testing : Compare logP values in DMSO vs. chloroform. For example, derivatives with electron-withdrawing groups (e.g., phenylcarbonyl) exhibit lower solubility in non-polar solvents .
Q. What experimental designs are effective for studying the compound’s thermal stability and degradation pathways?
- Methodological Answer :
- TGA-DSC : Heat samples at 10°C/min under N₂ to identify decomposition onset (typically >250°C for pyrrolo-isoindole derivatives).
- Mass spectrometry (EI-MS) : Analyze gaseous byproducts (e.g., CO₂ from carbonyl groups) during thermal degradation .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
